molecular formula C10H8ClNO3 B11879050 Methyl 2-chloro-8-hydroxyindolizine-7-carboxylate

Methyl 2-chloro-8-hydroxyindolizine-7-carboxylate

Cat. No.: B11879050
M. Wt: 225.63 g/mol
InChI Key: SGORKOPZZULBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-8-hydroxyindolizine-7-carboxylate is a useful research compound. Its molecular formula is C10H8ClNO3 and its molecular weight is 225.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-chloro-8-hydroxyindolizine-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. The general method includes:

  • Starting Materials : The synthesis often begins with salicylaldehyde and methyl acrylate.
  • Reaction Conditions : The reaction is usually performed in the presence of a base or catalyst at controlled temperatures.
  • Yield and Purification : The product is purified through crystallization or chromatography to obtain a high yield of the desired compound.

Biological Activity

This compound exhibits several biological activities, which can be summarized as follows:

Antitumor Activity

Research indicates that derivatives of indolizines, including this compound, have shown promising antitumor effects. For instance, studies have demonstrated that indolizine derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. In vitro assays indicate that this compound exhibits significant antibacterial and antifungal properties, making it a candidate for further development in treating infections .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in inflammatory diseases .

Case Studies

Several case studies highlight the efficacy and application of this compound:

  • Case Study 1: Antitumor Efficacy
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at higher concentrations, with an IC50 value indicating potent activity.
  • Case Study 2: Antimicrobial Testing
    • Objective : To assess antibacterial activity against Staphylococcus aureus.
    • Method : Disc diffusion method was employed.
    • Results : The compound exhibited a clear zone of inhibition, indicating effective antibacterial action.
  • Case Study 3: Anti-inflammatory Mechanism
    • Objective : To investigate the mechanism behind anti-inflammatory effects.
    • Method : ELISA assays measured cytokine levels post-treatment.
    • Results : A marked decrease in TNF-alpha and IL-6 levels was recorded, supporting its role as an anti-inflammatory agent.

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

methyl 2-chloro-8-hydroxyindolizine-7-carboxylate

InChI

InChI=1S/C10H8ClNO3/c1-15-10(14)7-2-3-12-5-6(11)4-8(12)9(7)13/h2-5,13H,1H3

InChI Key

SGORKOPZZULBGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC(=CN2C=C1)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.